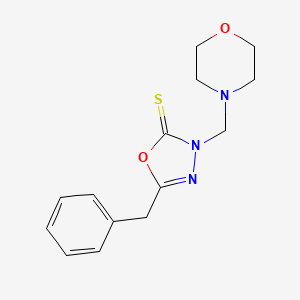

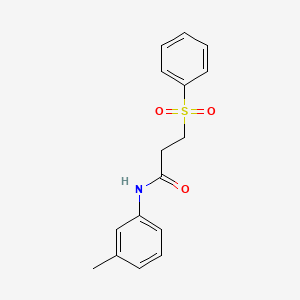

5-benzyl-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Benzyl-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives generally involves the aminomethylation of key oxadiazole precursors using paraformaldehyde and substituted amines, with molecular sieves and sonication serving as green chemistry tools (Nimbalkar et al., 2016). Such processes leverage the reactivity of the oxadiazole core towards nucleophilic addition and substitution reactions, enabling the introduction of diverse functional groups.

Molecular Structure Analysis

The molecular structure of 5-Benzyl-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione derivatives has been characterized by various techniques, including crystallography. These studies reveal that the morpholine ring typically adopts a chair conformation, while the oxadiazole ring forms dihedral angles with adjacent benzene rings, contributing to the molecule's overall three-dimensional shape and influencing its chemical reactivity and interactions (Fun et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, highlighting its versatility. One notable reaction is the Boulton-Katritzky rearrangement, which has been utilized to synthesize spiropyrazoline derivatives with potential antitubercular properties, demonstrating the oxadiazole ring's capacity for chemical transformations (Kayukova et al., 2021).

Physical Properties Analysis

The physical properties of 5-Benzyl-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, such as solubility, melting points, and stability, are closely tied to their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a corrosion inhibitor for mild steel in acidic environments, as demonstrated by its high inhibition efficiency in corrosion studies (Kalia et al., 2020).

属性

IUPAC Name |

5-benzyl-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c20-14-17(11-16-6-8-18-9-7-16)15-13(19-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVFNQXBBZBYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=S)OC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)